(4-chlorophenyl)[1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-yl]methanone
Description
The compound “(4-chlorophenyl)[1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-yl]methanone” belongs to a class of benzothiazine derivatives characterized by a sulfone (1,1-dioxido) group, a ketone (methanone) moiety, and substituted aryl rings. The core structure consists of a 4H-1,4-benzothiazine scaffold with a 4-chlorophenyl group at the methanone position and a 3,4,5-trimethoxyphenyl substituent at the 4-position of the benzothiazine ring. Structural analogs, however, have been studied for their synthetic routes, crystallography, and substituent effects, enabling comparative analysis .
Properties
IUPAC Name |
(4-chlorophenyl)-[1,1-dioxo-4-(3,4,5-trimethoxyphenyl)-1λ6,4-benzothiazin-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClNO6S/c1-30-19-12-17(13-20(31-2)24(19)32-3)26-14-22(23(27)15-8-10-16(25)11-9-15)33(28,29)21-7-5-4-6-18(21)26/h4-14H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTJWZXIVRDQEFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClNO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-chlorophenyl)[1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-yl]methanone (CAS Number: 1114653-66-5) belongs to the class of benzothiazine derivatives. This article reviews its biological activity, focusing on its potential therapeutic applications, particularly in oncology and its mechanism of action.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 485.9 g/mol . Its structural features include a chlorophenyl group and a dioxido-benzothiazine moiety, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C24H20ClNO6S |
| Molecular Weight | 485.9 g/mol |
| CAS Number | 1114653-66-5 |
Anticancer Activity
Recent studies have indicated that compounds related to benzothiazine derivatives exhibit significant anticancer properties. For instance, related compounds have been shown to inhibit key signaling pathways involved in cancer progression.
-
Mechanism of Action :
- The compound may act as a kinase inhibitor, particularly targeting the AKT signaling pathway, which is crucial in glioma malignancy. Inhibition of AKT2 has been linked to reduced cell proliferation in various cancer types .
- In vitro studies demonstrated that the compound could inhibit the growth of glioblastoma cells while showing lower toxicity towards non-cancerous cells, suggesting a selective anticancer effect .
-
Case Studies :
- A study on related pyrano[2,3-c]pyrazole derivatives indicated that compounds with similar structural motifs exhibited low micromolar activity against AKT2/PKBβ and inhibited neurosphere formation in glioma stem cells . This suggests potential for development as a therapeutic agent against glioblastoma.
Other Biological Activities
While the primary focus has been on anticancer properties, benzothiazine derivatives have also been investigated for their antibacterial and anti-inflammatory activities.
-
Antibacterial Properties :
- Some derivatives have shown promise against various bacterial strains, potentially through mechanisms involving disruption of bacterial cell wall synthesis or inhibition of metabolic pathways.
-
Anti-inflammatory Effects :
- Compounds with similar scaffolds have demonstrated anti-inflammatory properties in preclinical models by modulating cytokine release and reducing inflammatory cell infiltration.
Research Findings
Research has highlighted the importance of structure-activity relationships (SAR) in understanding the biological efficacy of these compounds:
| Compound | EC50 (μM) | Target Kinase | Remarks |
|---|---|---|---|
| Compound 4j | 20 | AKT2/PKBβ | Selective for glioblastoma cells |
| Reference Drug | 2 | MK-2206 | Potent PKB inhibitor |
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzothiazine Derivatives
| Compound Name | Molecular Formula | Substituents (Benzothiazine 4-position / Methanone Position) | Notable Properties | References |
|---|---|---|---|---|
| 4-(3,5-Dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | C₂₂H₁₅Cl₂NO₄S | 3,5-dichlorophenyl / 4-methoxyphenyl | Higher lipophilicity (Cl groups); MDL: MFCD14953342 | |
| 4-(4-Chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | C₂₂H₁₄ClNO₃S | 4-chlorophenyl / phenyl | Reduced steric hindrance (phenyl vs. methoxy); CAS: 1114652-36-6 | |
| (4-Chlorophenyl)(2,3,4-trimethoxy-6-methylphenyl)methanone | C₂₃H₂₁ClO₄ | N/A (non-benzothiazine core) | mp 99–101°C; ^1H-NMR δ 2.15 (CH₃), 3.67–3.83 (OCH₃), 6.63–7.86 (aromatic protons) | |
| 1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone | Likely C₂₆H₂₁NO₆S | 3,4,5-trimethoxyphenyl / phenyl | Enhanced solubility (methoxy groups); PubChem entry (inaccessible) | |
| 1-(4-Chlorophenyl)-2-[4-hydroxy-3-(3-methoxybenzoyl)-1,1-dioxo-2H-1,6,2-benzothiazin-2-yl]ethanone | C₂₄H₁₇ClNO₆S | Hydroxy and methoxybenzoyl groups | Crystal structure: R = 0.054; mean C–C bond length = 0.004 Å |
Physicochemical and Spectroscopic Properties
- Lipophilicity and Solubility : The 3,5-dichlorophenyl analog () exhibits increased lipophilicity due to halogenation, whereas the 3,4,5-trimethoxyphenyl derivative () likely has improved aqueous solubility from polar methoxy groups .
- Thermal Stability : The trimethoxy-substituted compound in has a melting point of 99–101°C, suggesting moderate thermal stability. Steric effects from the methyl group (δ 2.15 in NMR) may further influence packing efficiency .
- Electronic Effects : Methoxy groups in and donate electron density, as evidenced by upfield shifts in aromatic proton NMR signals (δ 6.63) compared to chloro-substituted analogs (δ 7.79–7.86) .
Crystallographic and Conformational Insights
- The crystal structure in (R factor = 0.054) reveals precise bond lengths and angles, highlighting the planarity of the benzothiazine core and the influence of methoxy substituents on molecular packing .
- Structural studies of analogs suggest that chloro substituents enhance rigidity, while methoxy groups introduce torsional flexibility due to their bulkier nature .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
